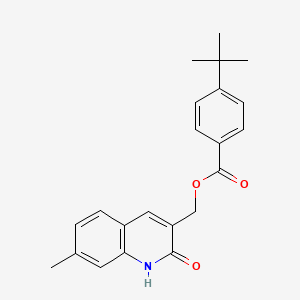
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a synthetic compound that has been extensively studied in scientific research for its potential therapeutic applications.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is an endogenous ligand. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
DPCPX has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which may be beneficial in the treatment of Parkinson's disease. It has also been shown to have anti-convulsant effects, which may be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. However, its potency may make it difficult to use in certain experiments, and its high cost may limit its use in some labs.
Direcciones Futuras
There are several potential future directions for research on DPCPX. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in some studies, and further research in this area may lead to the development of new cancer treatments. Additionally, research on the potential use of DPCPX in the treatment of neurological disorders, such as Parkinson's disease and epilepsy, may also be of interest. Finally, further studies on the mechanism of action of DPCPX may help to elucidate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DPCPX involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methoxyaniline to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, DPCPX.
Aplicaciones Científicas De Investigación
DPCPX has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have potential in the treatment of various diseases, including Parkinson's disease, epilepsy, and cancer.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-17-6-4-5-16(13-17)22-21(24)15-9-11-23(12-10-15)30(25,26)18-7-8-19(28-2)20(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSYCCNRFGXDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)









